molecular formula C11H15N B2426587 1-Ethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 25939-81-5

1-Ethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2426587
CAS No.: 25939-81-5
M. Wt: 161.248
InChI Key: UDWVZWUSBKDYPY-UHFFFAOYSA-N
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Description

1-Ethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines These compounds are characterized by their structural motif, which includes a partially saturated isoquinoline ring

Mechanism of Action

Target of Action

1-Ethyl-1,2,3,4-tetrahydroisoquinoline (1-Ethyl-THIQ) is a derivative of tetrahydroisoquinolines (THIQs), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiqs are known to interact with their targets in a variety of ways, including binding to active sites, allosteric modulation, and influencing signal transduction pathways . The specific interactions and resulting changes would depend on the particular target and the structural characteristics of the 1-Ethyl-THIQ molecule.

Biochemical Pathways

1-Ethyl-THIQ likely affects multiple biochemical pathways due to its structural similarity to THIQs. THIQs are known to influence various biochemical pathways, including those involved in neurotransmission, inflammation, and cellular metabolism . The downstream effects of these interactions can include changes in cellular function, modulation of immune responses, and alterations in neuronal activity .

Pharmacokinetics

Factors such as solubility, stability, and molecular size can influence how a compound is absorbed and distributed within the body, how it is metabolized by enzymes, and how it is ultimately excreted .

Result of Action

The molecular and cellular effects of 1-Ethyl-THIQ’s action would depend on its specific targets and mode of action. Given the diverse biological activities of THIQs, the effects could potentially include modulation of cellular signaling, alteration of enzyme activity, and changes in cellular function

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . Additionally, the physiological environment within the body, including factors such as the presence of binding proteins, the characteristics of the cellular membrane, and the activity of metabolic enzymes, can also influence the action and efficacy of a compound .

Biochemical Analysis

Biochemical Properties

1-Ethyl-1,2,3,4-tetrahydroisoquinoline is a secondary amine with weakly basic properties and forms salts with strong acids . It can interact with various enzymes, proteins, and other biomolecules, exerting its effects through these interactions .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its diverse biological activities .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical profile .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are crucial aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

1-Ethyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through several methods. One common synthetic route involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core . Another method involves the catalytic hydrogenation of isoquinoline derivatives in the presence of ethylating agents . Industrial production methods often utilize these reactions on a larger scale, optimizing conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

1-Ethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form isoquinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring. Reagents such as halogens and nitrating agents are commonly used.

    Addition: The compound can participate in addition reactions with electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

1-Ethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Comparison with Similar Compounds

1-Ethyl-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives, such as:

Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of tetrahydroisoquinolines.

Properties

IUPAC Name

1-ethyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h3-6,11-12H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWVZWUSBKDYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=CC=CC=C2CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In accordance with the same procedures as in Steps 1, 2, and 3 of Preparation 21, except for using phenethylamine and propionyl chloride, 1-ethyl-1,2,3,4-tetrahydroisoquinoline was obtained. In accordance with the same procedures as in Preparation 20, the titled compound was obtained as pale yellow oil. (Yield: 78%) The product was used in the subsequent step without further purification.
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